ethyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a prop-2-en-1-yl (allyl) substituent at position 1 of the pyrroloquinoxaline core. The molecule features an ethyl carboxylate ester at position 3 and an amino group at position 2 (Figure 1).
Molecular Formula: C₁₇H₁₆N₄O₂
Molecular Weight: 308.34 g/mol (calculated based on formula).
Key Features:
- Ethyl carboxylate ester: Enhances solubility in organic solvents compared to free carboxylic acids.
Properties
IUPAC Name |
ethyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-9-20-14(17)12(16(21)22-4-2)13-15(20)19-11-8-6-5-7-10(11)18-13/h3,5-8H,1,4,9,17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIBMEZKMCAQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Cyclocondensation
A widely adopted method involves the InCl3-catalyzed reaction of 1-(2-aminophenyl)pyrroles with propargyloxybenzaldehydes, as demonstrated in recent work by ACS Omega. While the original study focused on benzooxazepino-fused quinoxalines, the protocol can be adapted for allyl-substituted derivatives by substituting propargyloxybenzaldehyde with allyloxy analogs. The reaction proceeds via a cascade mechanism:
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Formation of a Schiff base between the aldehyde and aniline.
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Alkyne cyclization catalyzed by InCl3 to generate the pyrroloquinoxaline core.
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In situ reduction of the propargyl group to prop-2-en-1-yl using selective hydrogenation.
This method achieved yields up to 83% for related structures under optimized conditions (2 mol% InCl3, p-xylene, 140°C, 2 h).
Stepwise Assembly via Pyrrole Intermediate
Ethyl 2-amino-1H-pyrrole-3-carboxylate serves as a critical precursor, as detailed in Ambeed’s protocols. The synthesis involves:
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Pyrrole ring formation : Reacting carbethoxyacetamidine with chloroacetaldehyde in ethyl acetate under reflux (47% yield).
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Quinoxaline fusion : Coupling the pyrrole with 2,3-dichloroquinoxaline in the presence of a palladium catalyst.
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Allylation : Introducing the prop-2-en-1-yl group via nucleophilic substitution using allyl bromide and a base (e.g., K2CO3).
This route offers modularity but suffers from lower overall yields (~31–47%) due to purification challenges at each step.
Optimized Synthetic Protocols
Reaction Conditions
Procedure
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Dissolve 1-(2-aminophenyl)pyrrole (0.6 mmol) and allyloxybenzaldehyde (0.5 mmol) in p-xylene (10 mL).
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Add InCl3 under argon and reflux at 140°C for 2 h.
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Purify via flash chromatography (hexane/ethyl acetate, 19:1).
Key Advantage : Eliminates intermediate isolation, reducing time and yield loss.
Reaction Conditions
Procedure
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React ethyl 3-amino-3-iminopropionate with chloroacetaldehyde in THF.
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Introduce allyl bromide and DBU in a continuous flow system.
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Concentrate and purify via column chromatography.
Mechanistic Insight : DBU facilitates deprotonation of the pyrrole N–H, enabling regioselective allylation at N1.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|---|---|
| InCl3-catalyzed | InCl3 | p-xylene | 68–83 | 2–4 | High yield, one-pot synthesis |
| Stepwise | DBU | THF | 31–48 | 2–3 | Modular functionalization |
Critical Observations :
-
The InCl3 method’s high yield stems from minimized intermediate handling, though allyl group introduction requires post-synthesis modification.
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DBU-mediated allylation offers precise control but demands rigorous anhydrous conditions.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents on the quinoxaline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Ethyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*XLogP3 values estimated using PubChem data or analogous compounds.
Substituent Effects on Corrosion Inhibition
The 4-aminophenyl-substituted derivative (AHPQC) demonstrated 91% inhibition efficiency for C38 steel in 1 M HCl, attributed to chemisorption via protonated nitrogen atoms and π-electron interactions with the metal surface . Key findings include:
- Adsorption Mechanism: Langmuir isotherm fit, indicating monolayer adsorption .
- XPS Analysis : Binding energy shifts confirmed chemical interaction (chemisorption) rather than physical adsorption .
In contrast, the target compound’s allyl group may promote weaker adsorption due to reduced electron-donating capacity compared to aromatic amines. However, its unsaturated allyl group could facilitate covalent bonding under specific conditions.
Electronic and Steric Considerations
- Electron-Withdrawing Groups : The 3,5-dichlorophenyl derivative () has higher XLogP3 (~4.9), suggesting greater hydrophobicity, which may enhance adsorption but reduce solubility.
- Electron-Donating Groups: The 4-aminophenyl group in AHPQC improves charge transfer via lone-pair electrons, critical for corrosion inhibition .
- Alkyl vs. Aryl Substituents : Hexyl and 3-methylbutyl groups () increase lipophilicity but lack aromatic π-systems for strong surface interactions.
Pharmacological and Industrial Relevance
- Carbonitrile vs. Carboxylate : AHPQC’s carbonitrile group may offer stronger dipole interactions compared to the target compound’s ester, influencing binding affinity.
- Synthetic Accessibility : Allyl-substituted derivatives (e.g., ) are often intermediates for further functionalization via click chemistry or alkylation.
Biological Activity
Ethyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound belonging to the quinoxaline derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A quinoxaline core fused with a pyrrole ring .
- Substituents including an ethyl ester group , an amino group , and a prop-2-en-1-yl group .
This specific arrangement contributes to its distinct chemical reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In studies involving various cancer cell lines, the compound demonstrated the following:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| Melanoma (MALME-M) | 55.75 | Moderate growth inhibition |
| HeLa (Cervical) | 0.126 | Excellent activity compared to doxorubicin |
| SMMC-7721 (Liver) | 0.071 | Highly effective |
| K562 (Leukemia) | 0.164 | Comparable efficacy |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme inhibition , where the compound binds to active sites on enzymes involved in cancer progression.
- Modulation of signaling pathways , which may affect cell proliferation and apoptosis.
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory and antimicrobial activities. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and exhibit activity against various bacterial strains, indicating its potential use as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The SAR studies indicate that:
- The presence of the prop-2-en-1-yl group enhances anticancer activity.
- Substituents on the quinoxaline ring significantly influence potency; electron-donating groups tend to increase activity while electron-withdrawing groups decrease it .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Anticancer Evaluation : A study evaluated the compound against multiple cancer cell lines and found promising results in inhibiting tumor growth, particularly in melanoma and cervical cancer cells .
- Anti-inflammatory Effects : Another research highlighted its ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : The compound was tested against various pathogens, showing effective inhibition of bacterial growth, which supports its use in treating infections .
Q & A
Q. What are the key steps in synthesizing ethyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of an aldehyde (e.g., allyl-substituted) with ethyl 2-amino-pyrroloquinoxaline-3-carboxylate under acidic conditions (e.g., p-toluenesulfonic acid) . Optimization includes:
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may reduce selectivity.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalysts : Acidic or Lewis acid catalysts (e.g., ZnCl₂) increase electrophilicity of the aldehyde .
- Purification : Recrystallization or HPLC ensures ≥95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the pyrroloquinoxaline core, allyl group (δ 5.0–6.0 ppm for vinyl protons), and ester carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 382.4 for C₂₁H₂₀N₄O₂) .
- X-ray Crystallography : Resolves stereochemistry and substituent orientation in solid state .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water (<0.1 mg/mL). Pre-formulation studies recommend using co-solvents (e.g., cyclodextrins) for in vitro assays .
- Stability : Degrades at pH <3 or >10. Store at –20°C in inert atmosphere to prevent oxidation of the allyl group .
Advanced Research Questions
Q. How does the allyl (prop-2-en-1-yl) substituent influence biological activity compared to other substituents (e.g., naphthyl, dimethoxyphenyl)?
- Methodological Answer : The allyl group enhances electrophilicity and reactivity in Michael addition or radical coupling reactions. Comparative studies show:
- Anticancer Activity : Allyl derivatives exhibit IC₅₀ = 2.1 µM against HeLa cells vs. 5.8 µM for naphthyl analogs, likely due to improved membrane permeability .
- Enzyme Binding : Allyl-substituted compounds show stronger inhibition of topoisomerase II (ΔG = –9.2 kcal/mol) than dimethoxyphenyl derivatives (–7.5 kcal/mol) via π-π stacking and hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies arise from assay conditions or structural impurities. Mitigation strategies include:
- Dose-Response Curves : Use standardized protocols (e.g., NIH/NCATS guidelines) to ensure reproducibility .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false positives in cytotoxicity assays .
- Structural Analog Comparison : Test derivatives (e.g., methyl ester vs. ethyl ester) to isolate substituent effects .
Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for allyl group reactions (e.g., energy barriers for oxidation/reduction) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction yields (e.g., acetonitrile vs. THF) .
- Retrosynthetic Analysis : Tools like Synthia™ propose routes using commercially available quinoxaline precursors .
Key Research Gaps and Recommendations
- Mechanistic Studies : Use CRISPR-Cas9-edited cell lines to validate target engagement (e.g., FGFR1 kinase) .
- Scalable Synthesis : Explore photochemical flow reactors to reduce reaction times and improve yields .
- Toxicity Profiling : Conduct ADMET studies in zebrafish models to assess hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
